molecular formula C7H7ClN2 B1422297 2-Chloro-5-cyclopropylpyrimidine CAS No. 166740-44-9

2-Chloro-5-cyclopropylpyrimidine

Cat. No. B1422297
Key on ui cas rn: 166740-44-9
M. Wt: 154.6 g/mol
InChI Key: CJFRIMRBHHUJKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08530460B2

Procedure details

3.60 g (18.6 mmol) 5-bromo-2-chloropyrimidine, 4.80 g (55.8 mmol) cyclopropyl boronic acid, 13.8 g (65.1 mmol) K3PO4,568 mg (2.03 mmol) tricyclohexylphosphine and 4 mL water are added to 80 mL toluene. The mixture is degassed thoroughly and charged with 627 mg (2.79 mmol) Pd(OAc)2. After degassing again the mixture is stirred at 100° C. over night, filtered and the solvent is removed in vacuo. The crude product is purified by column chromatography (silica gel, PE/EtOAc 90/10→70/30).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
568 mg
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
627 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.[CH:9]1(B(O)O)[CH2:11][CH2:10]1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1>CC([O-])=O.CC([O-])=O.[Pd+2].C1(C)C=CC=CC=1.O>[Cl:8][C:5]1[N:4]=[CH:3][C:2]([CH:9]2[CH2:11][CH2:10]2)=[CH:7][N:6]=1 |f:2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)Cl
Name
Quantity
4.8 g
Type
reactant
Smiles
C1(CC1)B(O)O
Name
K3PO4
Quantity
13.8 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
568 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
627 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
is stirred at 100° C. over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is degassed thoroughly
CUSTOM
Type
CUSTOM
Details
After degassing again the mixture
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product is purified by column chromatography (silica gel, PE/EtOAc 90/10→70/30)

Outcomes

Product
Name
Type
Smiles
ClC1=NC=C(C=N1)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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